

# Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Nafpenzal

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Compound of Interest		
Compound Name:	Nafpenzal	
Cat. No.:	B1204018	Get Quote

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## Introduction

**Nafpenzal** is an intramammary antibacterial suspension utilized in veterinary medicine for the treatment and prevention of mastitis in dairy cows during their dry period.[1] It is a combination antibiotic with a broad spectrum of activity against Gram-positive bacteria, including  $\beta$ -lactamase producing staphylococci, as well as Gram-negative bacteria.[1] The active components include penicillin, a  $\beta$ -lactam antibiotic; dihydrostreptomycin, an aminoglycoside; and nafcillin, a penicillinase-resistant penicillin.[1][2] The synergistic action of these components provides a wider range of activity than each drug individually.[2]

The Minimum Inhibitory Concentration (MIC) is a critical in vitro parameter that defines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism after a specified incubation period.[3][4][5] MIC values are fundamental in antimicrobial susceptibility testing to determine bacterial resistance levels and to evaluate the efficacy of new antimicrobial agents.[6][7] This document provides a detailed protocol for determining the MIC of **Nafpenzal** using the broth microdilution method, a widely accepted and standardized technique.[3][8]

## **Experimental Protocol: Broth Microdilution Method**



This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [9][10]

- 1. Materials
- Nafpenzal standard powder
- Sterile 96-well microtiter plates[11]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains (e.g., Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli)
- Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile petri dishes, test tubes, and pipettes[11]
- Incubator (35 ± 1°C)[12]
- ELISA reader (optional, for automated reading)
- 2. Preparation of Reagents
- Nafpenzal Stock Solution:
  - Accurately weigh the Nafpenzal standard powder. Note the potency of the powder (μg/mg).[11]
  - Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 10,000 µg/mL).[4]



- Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration to be tested (e.g., if the highest final concentration is 128 μg/mL, prepare a 256 μg/mL working solution).[11] Keep on ice.
- Bacterial Inoculum Preparation:
  - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
  - Suspend the colonies in sterile saline or PBS.
  - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This
    corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL. A spectrophotometer can be used for
    more accurate measurement (absorbance at 625 nm).
  - Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[12] This typically requires a 1:100 dilution of the 0.5 McFarland suspension.[12]

#### 3. Assay Procedure

- Plate Setup: Dispense 100 μL of sterile CAMHB into all wells of a 96-well microtiter plate.[11]
- Serial Dilution:
  - Add 100 μL of the 2x concentrated Nafpenzal working stock solution to the wells in the first column of the plate.[11]
  - $\circ$  Using a multichannel pipette, perform a two-fold serial dilution by transferring 100  $\mu$ L from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.[11]
  - Discard the final 100 μL from the tenth column.[11] This will result in a range of Nafpenzal concentrations.
  - Column 11 will serve as the positive control (growth control), containing only the bacterial inoculum and broth.



- Column 12 will serve as the negative control (sterility control), containing only broth.[11]
- Inoculation: Inoculate all wells, except for the sterility control (column 12), with 10 μL of the prepared bacterial inoculum (final concentration of approximately 5 x 10<sup>5</sup> CFU/mL).[12]
- Incubation: Cover the microtiter plate and incubate at  $35 \pm 1^{\circ}$ C for 16-20 hours in ambient air.[8][12]

## 4. Interpretation of Results

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Nafpenzal that completely inhibits visible growth of the bacteria.[3][13]
- The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
- An ELISA reader can be used to measure the optical density (OD) of each well to aid in determining the endpoint.

## **Data Presentation**

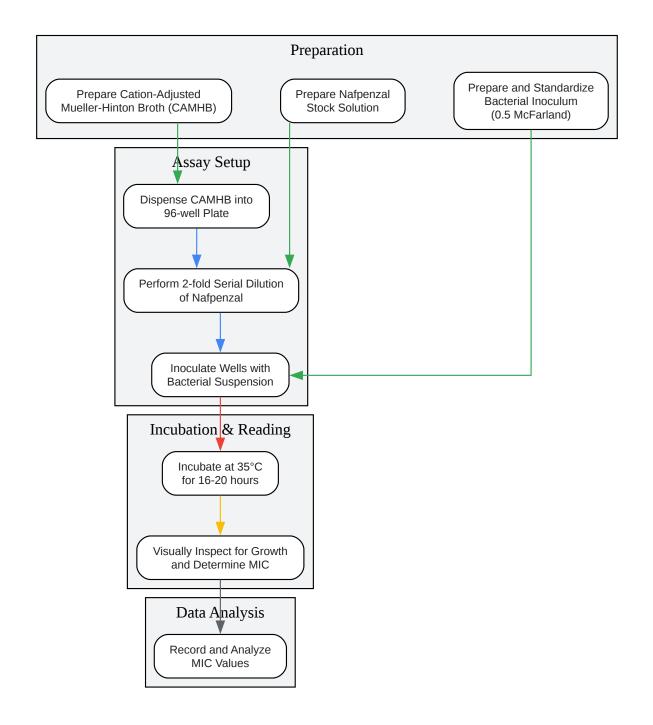
The results of the MIC determination should be recorded in a clear and organized manner. The following table provides a template for summarizing the quantitative data.

Bacterial Strain	Nafpenzal Concentration (µg/mL)	MIC (μg/mL)
Staphylococcus aureus ATCC 29213	128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25	2
Escherichia coli ATCC 25922	128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25	16
Clinical Isolate 1 (S. agalactiae)	128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25	0.5
Clinical Isolate 2 (S. aureus)	128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25	>128

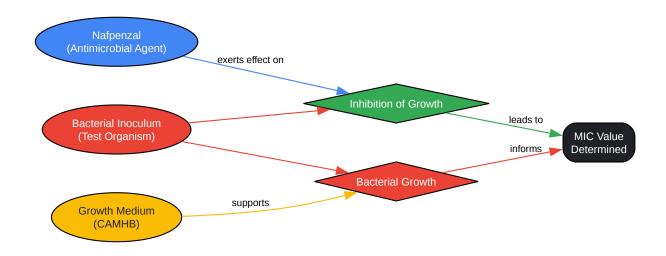


# **Experimental Workflow Diagram**









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